- Oxidize Amines to Nitrile Oxides: One Type of Amine Oxidation and Its Application to Directly Construct Isoxazoles and Isoxazolines, Journal of Organic Chemistry, 2020, 85(23), 15726-15735

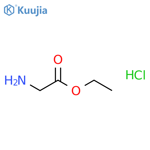

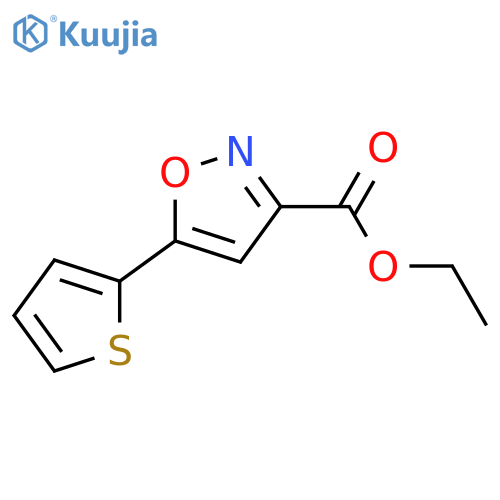

Cas no 90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

90924-54-2 structure

Nome del prodotto:ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Numero CAS:90924-54-2

MF:C10H9NO3S

MW:223.248361349106

MDL:MFCD02090509

CID:802825

PubChem ID:329815975

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

- 3-Isoxazolecarboxylicacid, 5-(2-thienyl)-, ethyl ester

- Ethyl 5-(2-thienyl)isoxazole-3-carboxylate

- Ethyl 5-thien-2-ylisoxazole-3-carboxylate

- ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

- 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester

- ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

- YPIUQIUZEYMWAX-UHFFFAOYSA-N

- AK113894

- Maybridge3_007199

- HMS1451H05

- SBB018946

- OR6758

- 5161AC

- SB23045

- IDI1_018586

- AX8128985

- ethyl 5-(2-thienyl)-3-isoxazolecarboxylate

- ST24047070

- Ethyl 5-(2-thienyl)-3-isoxazolecarboxylate (ACI)

- DB-011161

- DTXSID60372553

- Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, AldrichCPR

- 3-Isoxazolecarboxylicacid,5-(2-thienyl)-,ethyl ester

- AS-9326

- 3-Isoxazolecarboxylic acid, 5-(2-thienyl)-, ethyl ester

- MFCD02090509

- 90924-54-2

- SR-01000642691-1

- CS-0055012

- AKOS003673451

- C77094

- SCHEMBL508571

- CCG-53531

- E1286

-

- MDL: MFCD02090509

- Inchi: 1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3

- Chiave InChI: YPIUQIUZEYMWAX-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C(C2=CC=CS2)ON=1)OCC

Proprietà calcolate

- Massa esatta: 223.03000

- Massa monoisotopica: 223.03031432g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 15

- Conta legami ruotabili: 4

- Complessità: 237

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 80.6

- XLogP3: 2.3

Proprietà sperimentali

- Densità: 1.3±0.1 g/cm3

- Punto di fusione: 51.0 to 55.0 deg-C

- Punto di ebollizione: 379.7°C at 760 mmHg

- PSA: 80.57000

- LogP: 2.57980

- Pressione di vapore: 0.0±0.9 mmHg at 25°C

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H319

- Dichiarazione di avvertimento: P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36

- Istruzioni di sicurezza: H303+H313+H333

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB201130-1 g |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate; . |

90924-54-2 | 1g |

€147.80 | 2023-06-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-1g |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95% | 1g |

¥1124.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D137739-50g |

ETHYL5-(2-THIENYL)ISOXAZOLE-3-CARBOXYLATE |

90924-54-2 | 97% | 50g |

$2157 | 2023-09-03 | |

| TRC | E927670-500mg |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 500mg |

$ 104.00 | 2023-09-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD128985-100mg |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95% | 100mg |

¥244.0 | 2024-04-17 | |

| Chemenu | CM191233-5g |

Ethyl 5-thien-2-ylisoxazole-3-carboxylate |

90924-54-2 | 95% | 5g |

$281 | 2021-08-05 | |

| Ambeed | A194167-250mg |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95% | 250mg |

$40.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-100mg |

Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95+% | 100mg |

159CNY | 2021-05-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | JRD0246-1G |

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 1g |

¥3719.09 | 2023-11-12 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB880-5g |

Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate |

90924-54-2 | 95+% | 5g |

2631CNY | 2021-05-08 |

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , tert-Butyl nitrite , Zinc bromide Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: tert-Butyl methyl ether ; 24 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ; 0 °C; 7 d, rt

1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; 3 h, rt → reflux

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7

Riferimento

- Molecular Recognition at the Active Site of Factor Xa: Cation-π Interactions, Stacking on Planar Peptide Surfaces, and Replacement of Structural Water, Chemistry - A European Journal, 2012, 18(1), 213-222

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt; 24 h, rt

Riferimento

- Small-molecule activation of neuronal cell fate, Nature Chemical Biology, 2008, 4(7), 408-410

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C

Riferimento

- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Dabco , tert-Butyl nitrite Catalysts: Cupric acetate Solvents: Toluene ; 6 - 10 h, 130 °C

Riferimento

- Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles, Journal of Organic Chemistry, 2019, 84(24), 16214-16221

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

Riferimento

- Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches, Organic Letters, 2001, 3(20), 3165-3168

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

Riferimento

- Synthesis of 5-substituted 3-isoxazolecarboxylic acid hydrazides and derivatives, Journal of Organic Chemistry, 1961, 26, 1514-18

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Toluene ; 4 h, reflux

1.2 Catalysts: Dimethylformamide

1.3 Solvents: Dichloromethane ; rt; 4 h, rt

1.2 Catalysts: Dimethylformamide

1.3 Solvents: Dichloromethane ; rt; 4 h, rt

Riferimento

- Reactive organogels based on isoxazole esters: alkali metal ions selective gelation and crystallization, CrystEngComm, 2015, 17(42), 8058-8063

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Raw materials

- Glycine ethyl ester monohydrochloride

- 2-Thiophenemethanol, a-methylene-

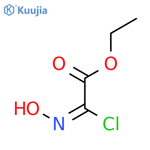

- Ethyl 2-Chloro-2-hydroxyiminoacetate

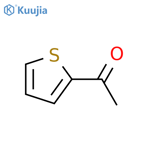

- 2-Acetylthiophene

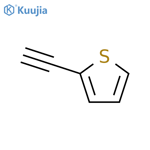

- 2-Ethynylthiophene

- 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid

- 2-Thiophenebutanoic acid, α-(hydroxyimino)-γ-oxo-, ethyl ester

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Preparation Products

ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate Letteratura correlata

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

90924-54-2 (ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate) Prodotti correlati

- 517870-23-4(methyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate)

- 763109-71-3(5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid)

- 353525-11-8(Methyl 2-(4-amino-3-hydroxyphenyl)acetate)

- 2137994-08-0(methyl({5-(1-methyl-1H-pyrazol-5-yl)-1-(oxetan-3-yl)-1H-1,2,3-triazol-4-ylmethyl})amine)

- 270584-80-0(Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro-)

- 2229567-67-1(4-amino-6,6-dimethylheptanoic acid)

- 1251020-63-9(tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate)

- 193358-40-6(Benzene,1,4-bis[(trimethoxysilyl)methyl]-)

- 63731-07-7((R)-But-3-en-2-amine)

- 185525-49-9(spiro[indane-2,4'-piperidine]-1-one hydrochloride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90924-54-2)ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Purezza:99%

Quantità:5g

Prezzo ($):482.0